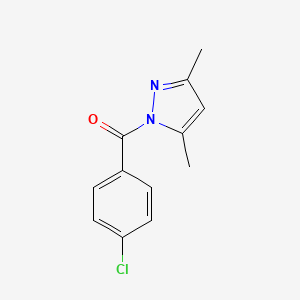
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole, also known as Clomazone, is an herbicide used to control a variety of broadleaf and grassy weeds. It was first introduced in 1970 and has since become a widely used herbicide in agriculture. Clomazone has a unique mode of action that makes it effective against a broad range of weeds.
Mechanism of Action
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole works by inhibiting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a vital role in photosynthesis and protect plants from oxidative stress. This compound inhibits the enzyme phytoene desaturase, which is involved in the biosynthesis of carotenoids. This leads to the accumulation of phytoene, which is toxic to plants and results in the death of the weed.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to humans and animals. It has low acute toxicity and is not carcinogenic. This compound is rapidly metabolized and excreted from the body, and there is no evidence of bioaccumulation in the environment. This compound has been shown to have some phytotoxicity to crops such as cotton and peanuts, but this can be minimized by proper application techniques.
Advantages and Limitations for Lab Experiments
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for use in laboratory experiments. It is easy to handle and has a long shelf life. It is effective against a broad range of weeds, which makes it useful for studying weed control mechanisms. This compound has a unique mode of action that can be used to study the biosynthesis of carotenoids in plants. However, there are some limitations to the use of this compound in laboratory experiments. It has some phytotoxicity to crops, which can limit its use in certain studies. It is also not effective against all weed species, which can limit its usefulness in some experiments.
Future Directions
There are several future directions for research on 1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole. One area of research is the development of new formulations that can improve its efficacy and reduce its phytotoxicity. Another area of research is the investigation of its mode of action and the biosynthesis of carotenoids in plants. There is also a need for more research on the environmental fate and transport of this compound and its impact on non-target organisms. Finally, there is a need for more research on the development of sustainable weed management strategies that incorporate the use of this compound and other herbicides.
Synthesis Methods
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole is synthesized by reacting 4-chlorobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography. The overall yield of the synthesis is around 50%.
Scientific Research Applications
1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its herbicidal properties. It has been used in various agricultural crops such as soybean, cotton, corn, and peanuts. This compound has been shown to be effective against a broad range of weeds, including pigweed, morningglory, and foxtail. It is also effective against some grassy weeds such as crabgrass and goosegrass.
properties
IUPAC Name |
(4-chlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBJSVPXZCXBOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-methylbenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5534632.png)
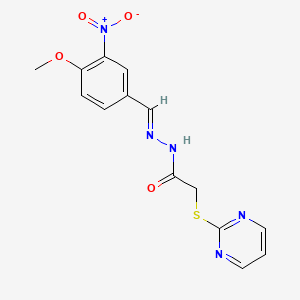
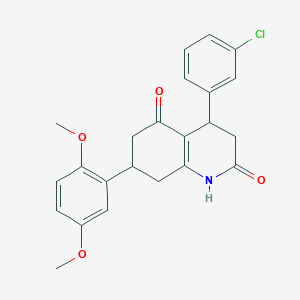
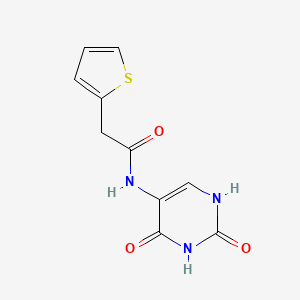
![6-(3,4-dimethoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5534669.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(5-methoxy-1H-indol-2-yl)methyl]benzamide](/img/structure/B5534678.png)
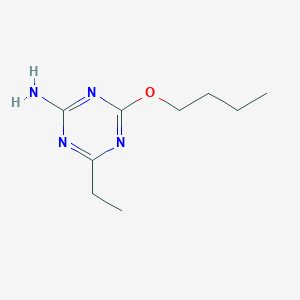
![N-[4-(dimethylamino)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5534688.png)
![(4aR*,7aS*)-1-(2-methoxyethyl)-4-(2-oxo-2-piperidin-1-ylethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5534689.png)
![3,5-dihydroxy-N'-[(5-methyl-2-furyl)methylene]benzohydrazide](/img/structure/B5534694.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5534710.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5534713.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5534719.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-fluorophenyl)-1H-imidazol-5-ol](/img/structure/B5534721.png)